molecular formula C8H18N4O B13750412 2,4-Diamino-1-(piperazin-1-yl)butan-1-one CAS No. 620947-80-0

2,4-Diamino-1-(piperazin-1-yl)butan-1-one

Katalognummer: B13750412
CAS-Nummer: 620947-80-0
Molekulargewicht: 186.26 g/mol
InChI-Schlüssel: WRBYJQJHVAKNBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Diamino-1-(piperazin-1-yl)butan-1-one is a chemical compound with the molecular formula C8H18N4O It is known for its unique structure, which includes both amino and piperazine functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-1-(piperazin-1-yl)butan-1-one typically involves the reaction of piperazine with a suitable precursor containing the 2,4-diaminobutanone moiety. One common method involves the condensation of piperazine with 2,4-diaminobutanone under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Diamino-1-(piperazin-1-yl)butan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .

Wissenschaftliche Forschungsanwendungen

2,4-Diamino-1-(piperazin-1-yl)butan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,4-Diamino-1-(piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of dipeptidyl peptidase II (DPP II), an enzyme involved in various biological processes. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2,4-Diamino-1-(piperazin-1-yl)butan-1-one include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

620947-80-0

Molekularformel

C8H18N4O

Molekulargewicht

186.26 g/mol

IUPAC-Name

2,4-diamino-1-piperazin-1-ylbutan-1-one

InChI

InChI=1S/C8H18N4O/c9-2-1-7(10)8(13)12-5-3-11-4-6-12/h7,11H,1-6,9-10H2

InChI-Schlüssel

WRBYJQJHVAKNBW-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C(=O)C(CCN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.